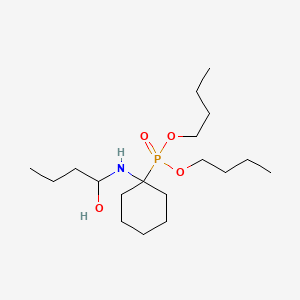
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is a chemical compound known for its unique structure and properties. It is a member of the phosphonate family, which are characterized by the presence of a phosphonate group (P(=O)(OH)2) attached to a carbon atom. This compound has a cyclohexyl ring substituted with an amino group and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate typically involves the reaction of cyclohexylamine with dibutyl phosphite in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides and amines can be used under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate involves its interaction with specific molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dibutyl (1-((1-hydroxyethyl)amino)cyclohexyl)phosphonate
- Dibutyl (1-((1-hydroxypropyl)amino)cyclohexyl)phosphonate
- Dibutyl (1-((1-hydroxyisobutyl)amino)cyclohexyl)phosphonate
Uniqueness
Dibutyl (1-((1-hydroxybutyl)amino)cyclohexyl)phosphonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybutyl group provides additional sites for chemical modification, enhancing its versatility in various applications.
Properties
CAS No. |
67580-48-7 |
|---|---|
Molecular Formula |
C18H38NO4P |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[(1-dibutoxyphosphorylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C18H38NO4P/c1-4-7-15-22-24(21,23-16-8-5-2)18(13-10-9-11-14-18)19-17(20)12-6-3/h17,19-20H,4-16H2,1-3H3 |
InChI Key |
AMIMRXJOEHTRSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C1(CCCCC1)NC(CCC)O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















